(R)-dihydrolipoic acid
CAS No.: 119365-69-4
Cat. No.: VC0541135
Molecular Formula: C8H16O2S2
Molecular Weight: 208.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119365-69-4 |
---|---|
Molecular Formula | C8H16O2S2 |
Molecular Weight | 208.3 g/mol |
IUPAC Name | (6R)-6,8-bis(sulfanyl)octanoic acid |
Standard InChI | InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1 |
Standard InChI Key | IZFHEQBZOYJLPK-SSDOTTSWSA-N |
Isomeric SMILES | C(CCC(=O)O)C[C@H](CCS)S |
SMILES | C(CCC(=O)O)CC(CCS)S |
Canonical SMILES | C(CCC(=O)O)CC(CCS)S |
Appearance | Solid powder |
Introduction
Chemical Structure and Biochemical Properties
Molecular Characteristics
(R)-Dihydrolipoic acid (C₈H₁₆O₂S₂) is a chiral molecule with a dithiolane ring structure. Unlike its oxidized counterpart, lipoic acid, R-DHLA contains two free thiol (-SH) groups, which confer heightened reactivity in redox reactions . The R-enantiomer is biologically active, as the S-form lacks significant metabolic interaction . Its molecular weight is 208.34 g/mol, and it typically exists as a clear to lightly colored oil in pure form .
Biosynthesis and Metabolic Pathways
R-DHLA is synthesized endogenously via enzymatic reduction of lipoic acid by lipoamide dehydrogenase in mitochondria . Non-enzymatic reduction can also occur extracellularly through thiol-disulfide exchange with molecules like glutathione . Once formed, R-DHLA participates in the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, facilitating the decarboxylation of α-keto acids in the Krebs cycle .
Mechanisms of Action
Antioxidant Activity
R-DHLA directly scavenges reactive oxygen species (ROS), including hydroxyl radicals, peroxynitrite, and hypochlorite . It regenerates oxidized antioxidants such as vitamins C and E, amplifying the body’s antioxidant defense network . In a pilot study, 1-month supplementation with R-DHLA increased plasma glutathione levels by 12% and reduced ROS by 18% in human subjects .
Cofactor Function in Energy Metabolism
As a cofactor for mitochondrial enzyme complexes, R-DHLA enables the conversion of pyruvate to acetyl-CoA and α-ketoglutarate to succinyl-CoA . This role is critical for ATP production, with disruptions linked to metabolic disorders like diabetes . Animal studies demonstrate that R-DHLA enhances glucose uptake in skeletal muscle by 40% via AMPK activation .
Pharmacokinetics and Bioavailability
Absorption and Plasma Kinetics
R-DHLA’s bioavailability is limited by poor aqueous solubility and rapid polymerization. Converting it to a sodium salt (NaRLA) improves stability, achieving peak plasma concentrations (Cₘₐₓ) of 25.6 µM within 30 minutes post-administration . Consecutive dosing (three 600 mg doses at 15-minute intervals) mimics intravenous infusion efficacy, sustaining therapeutic plasma levels for over 2 hours .
Tissue Distribution
R-DHLA preferentially accumulates in mitochondria due to its lipophilic nature . In neuronal tissues, it crosses the blood-brain barrier, reducing oxidative damage in Alzheimer’s disease models by 30% .
Health Benefits and Clinical Evidence
Mitochondrial Support
R-DHLA combats age-related mitochondrial decay by enhancing membrane fluidity and electron transport chain efficiency . In aged rats, supplementation restored ATP production to 80% of youthful levels .
Diabetes Management
Clinical trials indicate R-DHLA improves insulin sensitivity by 22% in type 2 diabetics, attributed to its modulation of IRS-1 phosphorylation . It also reduces peripheral neuropathy symptoms, with a 35% decrease in pain scores reported .
Neuroprotection
R-DHLA inhibits amyloid-β aggregation and tau hyperphosphorylation in Alzheimer’s models . Combined with acetyl-L-carnitine, it improves cognitive function in aging humans, as evidenced by a 15% increase in memory recall tasks .
Comparative Analysis with Related Antioxidants
Compound | Mechanism | Key Distinctions from R-DHLA |
---|---|---|
Lipoic Acid | Antioxidant; cofactor in enzymes | Oxidized form; less reactive thiol groups |
Glutathione | Intracellular redox regulator | Tripeptide structure; cannot cross BBB |
Coenzyme Q10 | Electron transport chain carrier | Lipid-soluble; no direct ROS scavenging |
Vitamin C | Water-soluble antioxidant | Regenerated by R-DHLA; no metabolic role |
R-DHLA’s dual functionality as a redox modulator and metabolic cofactor positions it uniquely among antioxidants .
Clinical Applications and Formulation Challenges
Dietary Supplements
Future Research Directions
-
Long-Term Safety Profiles: Chronic toxicity studies beyond 12 months are needed.
-
Synergistic Combinations: Pairing R-DHLA with NAD+ boosters may amplify anti-aging effects.
-
Nanoparticle Delivery: Encapsulation in liposomes could improve CNS targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume